5-Bromo-2-methoxybenzylzinc chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

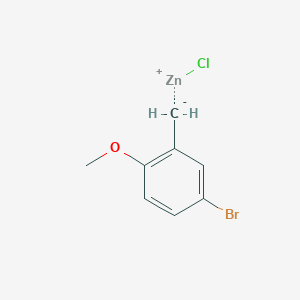

5-Bromo-2-methoxybenzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically available as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula CH3OC6H3(Br)CH2ZnCl and a molecular weight of 300.90 g/mol . It is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxybenzylzinc chloride is prepared through the reaction of 5-bromo-2-methoxybenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound solution follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The solution is then stored at low temperatures (2-8°C) to maintain its stability .

化学反应分析

Types of Reactions

5-Bromo-2-methoxybenzylzinc chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.

Cross-Coupling Reactions: Reagents include various halides and organometallic compounds. .

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .

科学研究应用

Cross-Coupling Reactions

5-Bromo-2-methoxybenzylzinc chloride is primarily employed in cross-coupling reactions, which are crucial for constructing complex organic molecules. These reactions often involve coupling with various electrophiles, including aryl and heteroaryl halides.

Case Study: Cobalt-Catalyzed Cross-Coupling

A study demonstrated the efficacy of cobalt-catalyzed cross-coupling using benzylic zinc reagents, including this compound. The reaction conditions allowed for high yields (up to 95%) when coupling with different electrophiles such as chloropyridines and benzoyl chlorides .

Table 1: Cross-Coupling Yields with Various Electrophiles

| Electrophile | Yield (%) |

|---|---|

| Ethyl 2-chloronicotinate | 60–95 |

| 4-Bromobenzonitrile | 77–82 |

| Ethyl 4-bromo-benzoate | 54–70 |

| 2-Chloropyrimidine | 52–83 |

Synthesis of Therapeutic Compounds

The compound is also utilized as an intermediate in the synthesis of therapeutic agents, particularly sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in diabetes treatment.

Case Study: Synthesis of SGLT2 Inhibitors

Research highlighted the synthesis of key intermediates for SGLT2 inhibitors using a multi-step process involving bromination and cross-coupling with zinc reagents . The scalable process yielded significant amounts of the desired compounds with a total yield of approximately 24% from starting materials like dimethyl terephthalate.

Mechanistic Insights

The mechanism behind the effectiveness of this compound in cross-coupling reactions typically involves:

- Oxidative Addition: The organozinc reagent reacts with an electrophile to form a zinc complex.

- Transmetalation: The zinc complex then undergoes transmetalation to form a new carbon-carbon bond.

- Reductive Elimination: Finally, the desired product is released along with regeneration of the catalyst.

作用机制

The mechanism by which 5-bromo-2-methoxybenzylzinc chloride solution exerts its effects involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product .

相似化合物的比较

Similar Compounds

- 2-Fluorobenzylzinc chloride solution

- 4-Methoxybenzylzinc chloride solution

- 4-Ethoxybenzylzinc chloride solution

- Cyclohexylzinc bromide solution

- Phenylzinc iodide solution

Uniqueness

5-Bromo-2-methoxybenzylzinc chloride is unique due to the presence of both bromine and methoxy groups on the benzyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

生物活性

5-Bromo-2-methoxybenzylzinc chloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

- Chemical Formula : C10H10BrClZnO

- CAS Number : 352530-35-9

- Molecular Weight : 305.54 g/mol

This compound functions primarily as a reagent in organic synthesis, particularly in cross-coupling reactions. Its biological activity is largely attributed to its ability to form organozinc intermediates that can react with electrophiles, leading to various products with potential therapeutic effects.

Target Interactions

The compound has been shown to interact with several biological targets, including:

- Kinases : Inhibition of specific kinases involved in cell signaling pathways.

- Enzymes : Modulation of enzymatic activity, which can lead to changes in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have suggested that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

- Anticancer Potential : Preliminary findings indicate that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle disruption .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Modulation | Inhibits specific kinases |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various organozinc compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to controls, suggesting its utility in cancer therapy development.

属性

CAS 编号 |

352530-35-9 |

|---|---|

分子式 |

C8H8BrClOZn |

分子量 |

300.9 g/mol |

IUPAC 名称 |

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride |

InChI |

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI 键 |

VGKCWJCGDDKRRZ-UHFFFAOYSA-M |

SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+] |

规范 SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2] |

Pictograms |

Corrosive |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。